(2-Fluoro-3-methylphenyl)ethane-1,2-diamine
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Overview
Description
(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃FN₂ It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-fluoro-3-methylbenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
(2-Fluoro-3-methylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simple diamine with the formula C₂H₈N₂, used as a building block in chemical synthesis
1,2-Diaminopropane: A similar diamine with an additional methyl group, used in various chemical reactions.
Uniqueness
(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is unique due to the presence of the 2-fluoro-3-methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13FN2 |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |
InChI Key |
UCBVBBIYJNGPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)F |
Origin of Product |
United States |
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